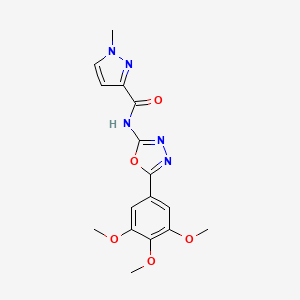

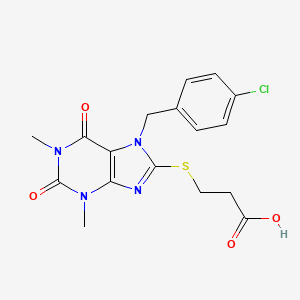

3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazoles are nitrogen-sulfur containing heterocycles with extensive application as structural units of biologically active molecules and are useful intermediates in medicinal chemistry .

Synthesis Analysis

1,3,4-Thiadiazole molecules can be synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S- moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and described for true properties of the ring by Freund and Kuh. This compound was synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are largely determined by their molecular structure. The presence of the =N-C-S- moiety and strong aromaticity of the ring are key factors that contribute to their low toxicity and in vivo stability .Scientific Research Applications

Antimicrobial Activity

3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide: and its derivatives have shown promising antimicrobial properties. In a study by Kamel et al., a series of 1,3,4-thiadiazole derivatives were synthesized and tested against E. coli , B. mycoides , and C. albicans . Four compounds demonstrated superior antimicrobial activity compared to others. These findings suggest potential applications in developing novel antimicrobial agents.

Pharmaceutical Prospects

Considering the diverse biological properties of hydrazonoyl derivatives, including antimicrobial and anti-inflammatory effects, researchers might explore 3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide as a scaffold for designing new pharmaceutical agents. Rational modifications could enhance its efficacy and safety.

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which include this compound, have a broad spectrum of pharmacological activities . They are present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Mode of Action

The thiadiazole nucleus, a key structural component of this compound, is known to exhibit a wide variety of biological activity . The mode of action is likely dependent on the specific target and the biological context.

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to have a broad spectrum of pharmacological activities, suggesting they may interact with multiple pathways .

Result of Action

Given the broad spectrum of pharmacological activities of 1,3,4-thiadiazole derivatives, the effects are likely to be diverse and context-dependent .

Future Directions

The 1,3,4-thiadiazole scaffold has shown promise in various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial activities . Future research could focus on further structural modifications of the 1,3,4-thiadiazole ring to develop highly effective and less toxic compounds .

properties

IUPAC Name |

3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-3-4-5-6-10-8(13)9-11-7(2)12-14-9/h3-6H2,1-2H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNWOGCSASFVHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=NC(=NS1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride](/img/structure/B2520400.png)

![N,N-diethyl-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2520402.png)

![2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride](/img/structure/B2520405.png)

![4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2520410.png)

![Methyl 6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carboxylate](/img/structure/B2520411.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide](/img/structure/B2520414.png)